8-Chloro vs. 6-Chloro Substituent: Impact on TNKS2 Inhibitor Potency and Isozyme Selectivity
The substitution pattern on the triazolopyridazine core critically influences potency and selectivity against tankyrases (TNKS). In a study optimizing TNKS inhibitors, the starting hit compound NNL (3), which contains a 6-chloro substituent, was modified. The 8-amino derivative 12, which is synthesized from the 8-chloro intermediate, demonstrated a remarkable improvement in potency, acting as a low nanomolar selective TNKSs inhibitor [1]. This highlights that the 8-position is not just a generic substitution site but a crucial vector for achieving high affinity and selectivity, which is inaccessible from the 6-chloro analog.
| Evidence Dimension | TNKS Inhibitory Potency |
|---|---|
| Target Compound Data | Compound 12: low nanomolar (selective TNKSs inhibitor) |
| Comparator Or Baseline | Compound NNL (3) (6-chloro-substituted triazolopyridazine): hit compound |
| Quantified Difference | From hit to low nanomolar potency |
| Conditions | Biochemical assay and X-ray crystallography; compound 12 functions as an NAD isostere. |
Why This Matters
This demonstrates that the 8-chloro intermediate is essential for synthesizing advanced leads like compound 12, which achieves a level of potency and selectivity for TNKS that is unattainable from the 6-chloro scaffold.
- [1] Rosanna Di Paola, et al. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. J. Med. Chem. 2014, 57, 3, 971-986. View Source
